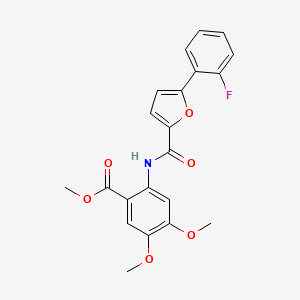

Methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate

CAS No.: 874466-78-1

Cat. No.: VC4296373

Molecular Formula: C21H18FNO6

Molecular Weight: 399.374

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874466-78-1 |

|---|---|

| Molecular Formula | C21H18FNO6 |

| Molecular Weight | 399.374 |

| IUPAC Name | methyl 2-[[5-(2-fluorophenyl)furan-2-carbonyl]amino]-4,5-dimethoxybenzoate |

| Standard InChI | InChI=1S/C21H18FNO6/c1-26-18-10-13(21(25)28-3)15(11-19(18)27-2)23-20(24)17-9-8-16(29-17)12-6-4-5-7-14(12)22/h4-11H,1-3H3,(H,23,24) |

| Standard InChI Key | NCYYYYIWHGXVGU-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F)OC |

Introduction

Structural and Nomenclature Analysis

The compound’s systematic IUPAC name, methyl 2-(5-(2-fluorophenyl)furan-2-carboxamido)-4,5-dimethoxybenzoate, reflects its intricate architecture:

-

Furan core: A five-membered aromatic oxygen-containing ring substituted at position 5 with a 2-fluorophenyl group.

-

Amide linkage: Connects the furan-2-carboxylic acid derivative to the benzoate backbone.

-

Benzoate moiety: A methyl ester of 4,5-dimethoxybenzoic acid, providing steric bulk and polarity modulation.

Table 1: Key Physicochemical Properties

The presence of electron-withdrawing fluorine and methoxy groups influences electronic distribution, potentially enhancing binding interactions in biological systems .

Synthesis and Synthetic Strategies

While no explicit synthesis route for this compound is documented, analogous pathways suggest a multi-step approach:

Step 1: Preparation of 5-(2-Fluorophenyl)Furan-2-Carboxylic Acid

-

Friedel-Crafts acylation: Reaction of furan-2-carboxylic acid with 2-fluorobenzoyl chloride under Lewis acid catalysis.

-

Cross-coupling: Suzuki-Miyaura coupling of furan-2-boronic acid with 2-fluoroiodobenzene .

Step 2: Functionalization of Benzoate Backbone

Step 3: Amide Bond Formation

-

Coupling reaction: Activation of 5-(2-fluorophenyl)furan-2-carboxylic acid with EDCI/HOBt, followed by reaction with methyl 2-amino-4,5-dimethoxybenzoate.

Table 2: Hypothetical Synthesis Protocol

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Furan functionalization | 2-Fluorobenzoyl chloride, AlCl₃, DCM | 65–70 |

| 2 | Benzoate esterification | H₂SO₄, MeOH, reflux | >90 |

| 3 | Amide coupling | EDCI, HOBt, DMF, rt | 50–60 |

Challenges include steric hindrance from the 4,5-dimethoxy groups and ensuring regioselectivity during furan substitution .

Physicochemical and Spectral Characteristics

Solubility and Stability

-

Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL) due to high logP, with better solubility in DMSO or dichloromethane.

-

Stability: Susceptible to hydrolysis under acidic/basic conditions at the ester and amide bonds. Storage at -20°C in inert atmosphere is recommended .

Spectroscopic Data (Predicted)

-

IR (cm⁻¹): 1740 (ester C=O), 1660 (amide C=O), 1600 (aromatic C=C), 1250 (C-F) .

-

¹H NMR (CDCl₃): δ 7.8 (d, furan H-3), 7.4–7.2 (m, fluorophenyl), 6.9 (s, benzoate H-3), 3.9 (s, OCH₃) .

-

MS (ESI+): m/z 413.4 [M+H]⁺, 435.4 [M+Na]⁺.

Applications in Materials Science

Liquid Crystals

The rigid furan-benzoate core and flexible methoxy groups suggest potential in liquid crystal design, particularly for optoelectronic devices .

Polymer Additives

As a photoinitiator or crosslinking agent, the compound’s aromaticity and ester groups could enhance polymer thermal stability.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume